molecular formula C19H22O4 B12956694 7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one

7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one

Cat. No.: B12956694
M. Wt: 314.4 g/mol
InChI Key: SYRQDRMPFUJWII-UHFFFAOYSA-N
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Description

7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one is a diarylheptanoid, a type of natural phenolic compound. This compound is known for its potential biological activities and is found in various plants. It has drawn significant interest due to its antioxidant, anti-inflammatory, and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one typically involves the condensation of appropriate phenolic precursors. One common method includes the use of aldol condensation reactions, where 3,4-dihydroxybenzaldehyde and acetophenone are reacted under basic conditions to form the desired diarylheptanoid structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions of the aldol condensation process to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Ethers, esters, and other substituted phenolic compounds.

Scientific Research Applications

7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one has various scientific research applications:

    Chemistry: Used as a model compound for studying phenolic chemistry and reaction mechanisms.

    Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory and potential anticancer activities.

Mechanism of Action

The mechanism of action of 7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Curcumin: Another diarylheptanoid with similar antioxidant and anti-inflammatory properties.

    Quercetin: A flavonoid with strong antioxidant activity.

    Resveratrol: A stilbenoid known for its anti-inflammatory and anticancer properties.

Uniqueness

7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one is unique due to its specific structure, which combines the properties of both phenolic and ketone functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and biological activities, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one

InChI

InChI=1S/C19H22O4/c20-16(9-6-14-4-2-1-3-5-14)13-17(21)10-7-15-8-11-18(22)19(23)12-15/h1-5,8,11-12,17,21-23H,6-7,9-10,13H2

InChI Key

SYRQDRMPFUJWII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O

Origin of Product

United States

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